molecular formula C9H5FN2O2S B13069178 3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B13069178
M. Wt: 224.21 g/mol
InChI Key: DUFVIMPXXWHOJW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 3-(2-Fluorophenyl)-1,2,4-triazole-5-carboxylic acid
  • 3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-sulfonic acid

Uniqueness

3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a subject of interest for further research.

Properties

Molecular Formula

C9H5FN2O2S

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

DUFVIMPXXWHOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)C(=O)O)F

Origin of Product

United States

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